Hosenkoside L
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Overview
Description
Hosenkoside L is a baccharane-type glycoside isolated from the dried seeds of Impatiens balsamina L. This compound is characterized by the presence of specific functional groups attached to a baccharane skeleton. It has been identified as one of the several glycosides present in the seeds of Impatiens balsamina L., which have been traditionally used in Chinese medicine for various therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Hosenkoside L involves the extraction of dried seeds of Impatiens balsamina L. The process typically includes:
Extraction: The seeds are dried and then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Identification: The purified compound is identified and characterized using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the seeds of Impatiens balsamina L.
Chemical Reactions Analysis
Types of Reactions: Hosenkoside L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the glycosidic linkages or hydroxyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acidic or basic conditions depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Hosenkoside L has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of Hosenkoside L involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects through:
Inhibition of Cell Proliferation: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress
Comparison with Similar Compounds
Hosenkoside L is part of a series of baccharane-type glycosides isolated from Impatiens balsamina L. Similar compounds include:
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside G
- Hosenkoside K
- Hosenkoside M
Uniqueness: this compound is unique due to its specific glycosidic linkages and functional groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound has shown significant anti-cancer and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C47H80O19 |
---|---|
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-22(16-48)25-8-13-47(21-61-25)15-14-45(4)23(39(47)59)6-7-29-43(2)11-10-30(65-42-38(35(56)33(54)27(18-50)64-42)66-40-36(57)31(52)24(51)19-60-40)44(3,28(43)9-12-46(29,45)5)20-62-41-37(58)34(55)32(53)26(17-49)63-41/h22-42,48-59H,6-21H2,1-5H3/t22-,23+,24+,25-,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+/m0/s1 |
InChI Key |
QOADBOAPJREKSC-QLZSSGTNSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)C)CO1 |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)C)C)CO1 |
Origin of Product |
United States |
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